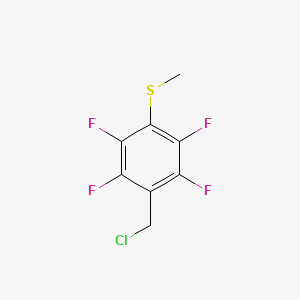
1,2-Naphthalenedicarboxylic acid, 1,4,4a,5,6,7,8,8a-octahydro-5,5,8a-trimethyl-, dimethyl ester,(1R,4aS,8aS)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Naphthalenedicarboxylic acid, 1,4,4a,5,6,7,8,8a-octahydro-5,5,8a-trimethyl-, dimethyl ester,(1R,4aS,8aS)- is a complex organic compound with a unique structure It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features multiple functional groups, including carboxylic acid esters and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Naphthalenedicarboxylic acid, 1,4,4a,5,6,7,8,8a-octahydro-5,5,8a-trimethyl-, dimethyl ester,(1R,4aS,8aS)- typically involves multi-step organic reactions One common method starts with the hydrogenation of naphthalene derivatives to introduce the octahydro structureThe final step involves esterification with methanol to form the dimethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) are often used in the hydrogenation step, while strong oxidizing agents like potassium permanganate (KMnO4) are employed for the oxidation .
化学反应分析
Types of Reactions
1,2-Naphthalenedicarboxylic acid, 1,4,4a,5,6,7,8,8a-octahydro-5,5,8a-trimethyl-, dimethyl ester,(1R,4aS,8aS)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to break down the structure.
Reduction: Reduction reactions can be used to modify the ester groups or to reduce any remaining aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the naphthalene ring
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines, alcohols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
科学研究应用
1,2-Naphthalenedicarboxylic acid, 1,4,4a,5,6,7,8,8a-octahydro-5,5,8a-trimethyl-, dimethyl ester,(1R,4aS,8aS)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties .
作用机制
The mechanism of action of 1,2-Naphthalenedicarboxylic acid, 1,4,4a,5,6,7,8,8a-octahydro-5,5,8a-trimethyl-, dimethyl ester,(1R,4aS,8aS)- involves its interaction with molecular targets such as enzymes and receptors. The ester groups can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological molecules. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes .
相似化合物的比较
Similar Compounds
Tetramethyl acetyloctahydronaphthalenes: These compounds share a similar octahydro structure but differ in the functional groups attached to the naphthalene ring.
1,2-Naphthalenedicarboxylic acid: The parent compound without the ester groups, used in similar applications but with different reactivity.
1,4-Naphthalenedicarboxylic acid: Another isomer with carboxylic acid groups in different positions, leading to different chemical properties and uses.
Uniqueness
1,2-Naphthalenedicarboxylic acid, 1,4,4a,5,6,7,8,8a-octahydro-5,5,8a-trimethyl-, dimethyl ester,(1R,4aS,8aS)- is unique due to its specific combination of functional groups and stereochemistry.
属性
CAS 编号 |
106622-48-4 |
|---|---|
分子式 |
C17H26O4 |
分子量 |
294.4 g/mol |
IUPAC 名称 |
dimethyl (1R,4aS,8aS)-5,5,8a-trimethyl-1,4,4a,6,7,8-hexahydronaphthalene-1,2-dicarboxylate |
InChI |
InChI=1S/C17H26O4/c1-16(2)9-6-10-17(3)12(16)8-7-11(14(18)20-4)13(17)15(19)21-5/h7,12-13H,6,8-10H2,1-5H3/t12-,13+,17-/m0/s1 |
InChI 键 |
SJTWNHSOWFJZMH-AHIWAGSCSA-N |
手性 SMILES |
C[C@]12CCCC([C@@H]1CC=C([C@@H]2C(=O)OC)C(=O)OC)(C)C |
规范 SMILES |
CC1(CCCC2(C1CC=C(C2C(=O)OC)C(=O)OC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


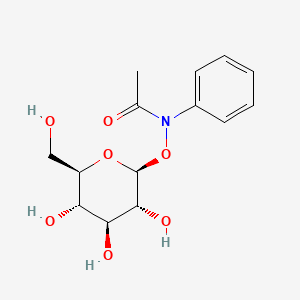
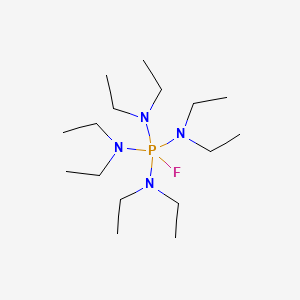
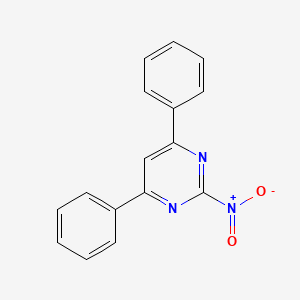
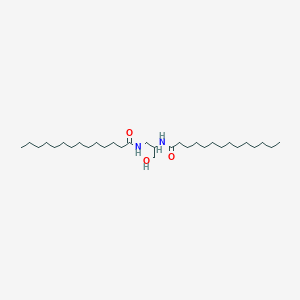

![Methyl 4-nitro-5-[(oxan-2-yl)oxy]pentanoate](/img/structure/B14337222.png)
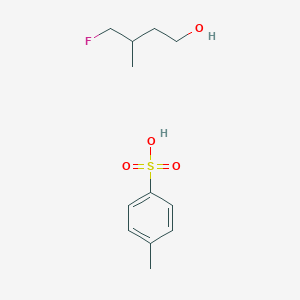
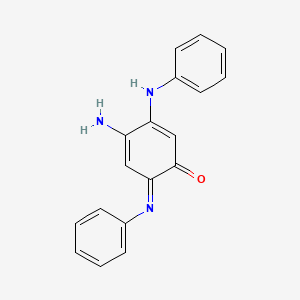
![Dimethyl(4-methylphenyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14337241.png)
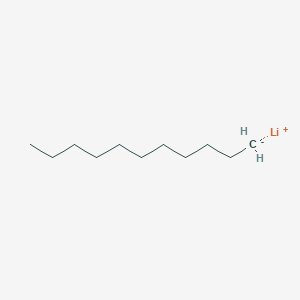
![4-[Dimethyl(phenyl)silyl]but-3-en-1-ol](/img/structure/B14337252.png)
![2,3-Dimethyl-5-germaspiro[4.4]nona-2,7-diene](/img/structure/B14337258.png)
![5-[Dimethyl(phenyl)silyl]pent-4-en-1-ol](/img/structure/B14337259.png)
